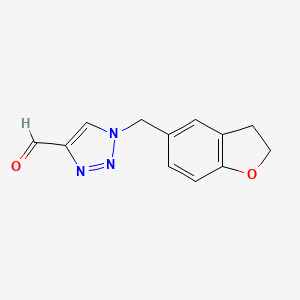

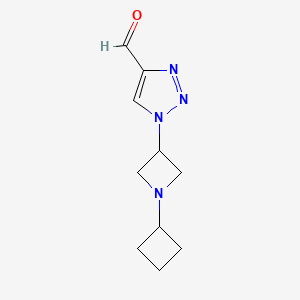

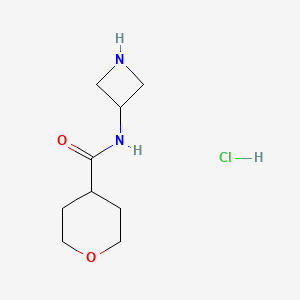

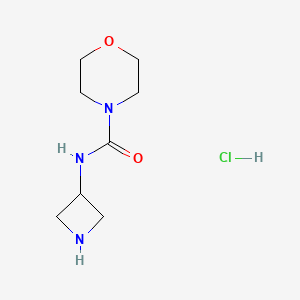

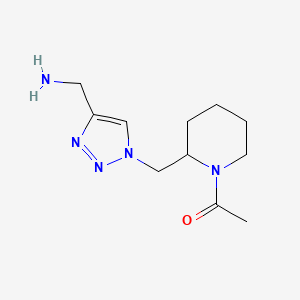

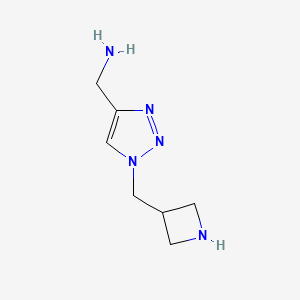

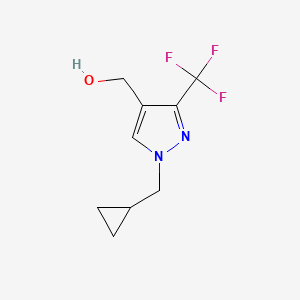

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

説明

The compound “(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a pyrazole derivative with a trifluoromethyl group and a cyclopropylmethyl group attached to it. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom . The cyclopropylmethyl group consists of a cyclopropane ring attached to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and cyclopropylmethyl groups. Trifluoromethyl-containing compounds can be synthesized through various methods, including the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The cyclopropylmethyl group could potentially be introduced through a reaction involving a cyclopropylmethyl halide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the trifluoromethyl and cyclopropylmethyl groups. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the trifluoromethyl and cyclopropylmethyl groups. The trifluoromethyl group is known to undergo various reactions, including C-F bond activation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .科学的研究の応用

- Field : Pharmaceutical Chemistry

- Application : The compound 1-(Trifluoromethyl)cyclopentanecarboxylic acid, which has a similar structure, is used as a pharmaceutical intermediate .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of using this compound as a pharmaceutical intermediate are not specified in the source .

- Field : Medicinal Chemistry

- Application : A series of 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties were designed as potential sterol demethylase inhibitors . These compounds could have antifungal properties.

- Method : The compounds were designed using the bioactive substructure combination assisted by virtual molecular docking .

- Results : Most of the target compounds exhibited remarkable inhibitory activities against certain fungi .

Pharmaceutical Intermediate

Antifungal Agent

- Field : Organic Chemistry

- Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of using this process are not specified in the source .

- Field : Energy

- Application : Methanol, a similar compound, is used as a fuel in cars, trucks, marine vessels, boilers, cookstoves, and kilns . It is also used in the manufacture of paints, carpeting, plastics, and more .

- Method : Methanol can be produced from different feedstocks, including natural gas, waste, and captured CO2 combined with green hydrogen .

- Results : When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions .

- Field : Organic Chemistry

- Application : Trifluoromethylation is a process that introduces a trifluoromethyl group into a molecule . This process is used in the synthesis of various organic compounds .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of using this process are not specified in the source .

Radical Trifluoromethylation

Fuel

Trifluoromethylation

特性

IUPAC Name |

[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c10-9(11,12)8-7(5-15)4-14(13-8)3-6-1-2-6/h4,6,15H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKUFXVPQDMRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。